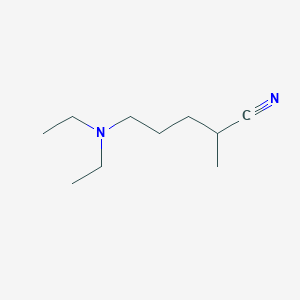
5-(Diethylamino)-2-methylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)-2-methylpentanenitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group attached to a methylpentanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)-2-methylpentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpentanenitrile with diethylamine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 5-(Diethylamino)-2-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Halogenating agents and bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-(Diethylamino)-2-methylpentanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways .
Biology: In biological research, this compound can be used to study the effects of nitriles on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 5-(Diethylamino)-2-methylpentanenitrile involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
類似化合物との比較
Diethylamine: A related compound with similar reactivity but lacking the nitrile group.
2-Methylpentanenitrile: Shares the nitrile group but lacks the diethylamino functionality.
N,N-Diethylaminoethanol: Contains the diethylamino group but differs in the overall structure.
Uniqueness: 5-(Diethylamino)-2-methylpentanenitrile is unique due to the combination of the diethylamino and nitrile groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
24949-48-2 |
|---|---|
分子式 |
C10H20N2 |
分子量 |
168.28 g/mol |
IUPAC名 |
5-(diethylamino)-2-methylpentanenitrile |
InChI |
InChI=1S/C10H20N2/c1-4-12(5-2)8-6-7-10(3)9-11/h10H,4-8H2,1-3H3 |
InChIキー |
KDWZWFAWGILVME-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
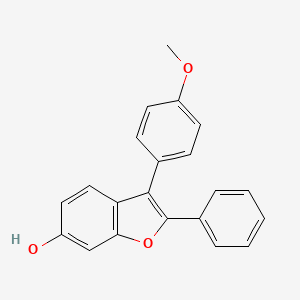

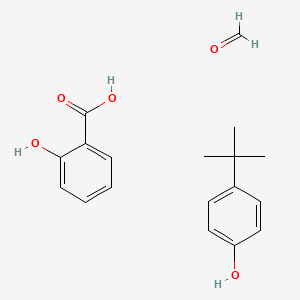

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
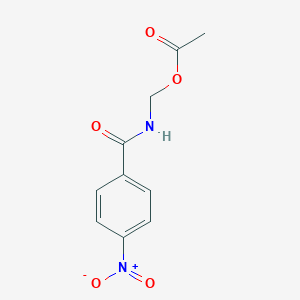
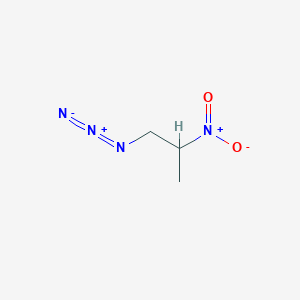
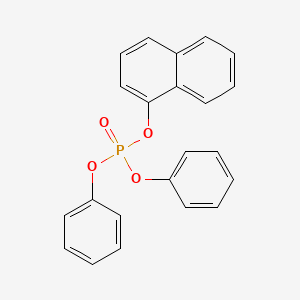
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
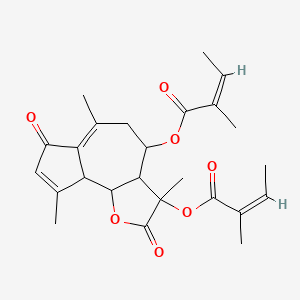
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)
![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
